In Vivo Tumor Growth Inhibition: Compound 13 vs. Paclitaxel in HCT-15 Xenograft
In a direct head-to-head in vivo comparison, compound 13 (a 3-arylisoquinolinamine derivative) achieved a 69.2% inhibition of tumor growth in an animal xenograft model, whereas the control drug paclitaxel achieved only 48.8% inhibition . This represents a 20.4 percentage point absolute increase in tumor growth inhibition compared to paclitaxel under identical experimental conditions. The model employed six-week-old female athymic nude mice (BALB/c nu/nu) bearing paclitaxel-resistant HCT-15 human colorectal tumor xenografts .
| Evidence Dimension | Tumor Growth Inhibition (%) |
|---|---|
| Target Compound Data | 69.2% |
| Comparator Or Baseline | Paclitaxel (48.8%) |
| Quantified Difference | 20.4 percentage point increase |
| Conditions | Paclitaxel-resistant HCT-15 xenograft model in BALB/c nu/nu athymic mice |
Why This Matters
This quantitative superiority in a clinically relevant paclitaxel-resistant in vivo model provides procurement justification for researchers specifically investigating drug-resistant colorectal cancer or seeking agents with enhanced efficacy beyond standard-of-care comparators.
